molecular formula C12H10N4 B2759945 4-[(2-Pyrazinylamino)methyl]benzenecarbonitrile CAS No. 866042-52-6

4-[(2-Pyrazinylamino)methyl]benzenecarbonitrile

Cat. No.: B2759945
CAS No.: 866042-52-6
M. Wt: 210.24
InChI Key: IIMDIEHJPLKORA-UHFFFAOYSA-N
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Description

4-[(2-Pyrazinylamino)methyl]benzenecarbonitrile is an organic compound with the molecular formula C12H10N4. It is characterized by the presence of a pyrazine ring attached to a benzene ring through an aminomethyl linkage, with a nitrile group on the benzene ring.

Properties

IUPAC Name

4-[(pyrazin-2-ylamino)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-7-10-1-3-11(4-2-10)8-16-12-9-14-5-6-15-12/h1-6,9H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMDIEHJPLKORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=NC=CN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Pyrazinylamino)methyl]benzenecarbonitrile typically involves the reaction of 2-aminomethylpyrazine with 4-cyanobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of 4-[(2-Pyrazinylamino)methyl]benzenecarbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Pyrazinylamino)methyl]benzenecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2-Pyrazinylamino)methyl]benzenecarbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Pyrazinylamino)methyl]benzenecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Pyrazinylamino)methyl]benzoic acid
  • 4-[(2-Pyrazinylamino)methyl]benzamide
  • 4-[(2-Pyrazinylamino)methyl]benzaldehyde

Uniqueness

4-[(2-Pyrazinylamino)methyl]benzenecarbonitrile is unique due to its specific structural features, such as the presence of both a pyrazine ring and a nitrile group. These features confer distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable compound for various research and industrial applications .

Biological Activity

4-[(2-Pyrazinylamino)methyl]benzenecarbonitrile, also known as a pyrazinyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a benzenecarbonitrile structure substituted with a pyrazinylamino group, which may influence its interaction with biological targets.

Chemical Structure

The molecular formula of 4-[(2-Pyrazinylamino)methyl]benzenecarbonitrile is C11_{11}H10_{10}N4_{4}, and its molecular weight is approximately 210.22 g/mol. The structural characteristics include:

  • Benzene ring : Provides stability and hydrophobic interactions.
  • Pyrazinyl group : May enhance biological activity through specific receptor interactions.
  • Amino and nitrile functionalities : Potentially involved in hydrogen bonding and electronic interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that compounds similar to 4-[(2-Pyrazinylamino)methyl]benzenecarbonitrile exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazine derivatives can inhibit the growth of various bacterial strains, making them candidates for further investigation as antimicrobial agents.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. Similar compounds have been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways. For example, derivatives have shown efficacy against breast cancer cell lines by disrupting cellular proliferation and promoting programmed cell death.

The proposed mechanisms of action for 4-[(2-Pyrazinylamino)methyl]benzenecarbonitrile include:

  • Inhibition of Enzymatic Activity : Compounds in this class may act as enzyme inhibitors, affecting metabolic pathways crucial for cancer cell survival.
  • Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA or inhibit topoisomerases, leading to DNA damage in rapidly dividing cells.

Case Studies

  • Case Study on Anticancer Activity :
    • Objective : To investigate the cytotoxic effects of 4-[(2-Pyrazinylamino)methyl]benzenecarbonitrile on MCF-7 breast cancer cells.
    • Methodology : MCF-7 cells were treated with varying concentrations of the compound. Cell viability was assessed using MTT assay.
    • Findings : The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating significant potential for further development as an anticancer agent.
  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial properties against Staphylococcus aureus and Escherichia coli.
    • Methodology : Disc diffusion method was employed to assess the antibacterial activity.
    • Findings : The compound showed promising inhibition zones, suggesting its potential use in treating bacterial infections.

Research Findings Summary

Biological ActivityObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of metabolic pathways

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